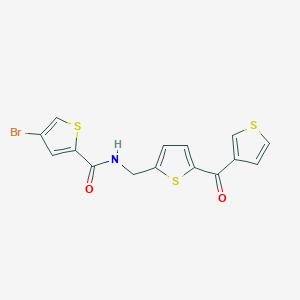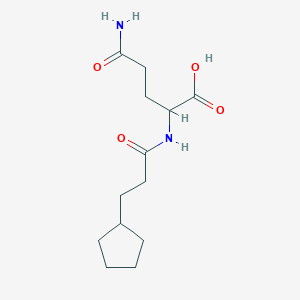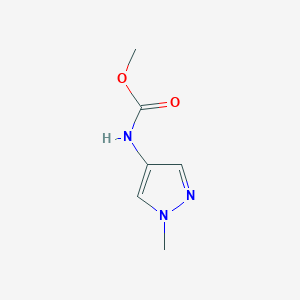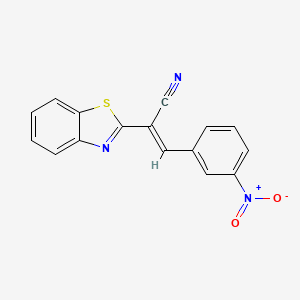![molecular formula C21H24N2O5 B2819086 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-59-0](/img/structure/B2819086.png)
2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties.
Applications De Recherche Scientifique
Antidopaminergic Properties and Antipsychotic Potential
Research has investigated the synthesis and properties of benzamides, including compounds similar to the one , for their potential as antipsychotic agents. These compounds have been evaluated for their affinity for dopamine receptors and their efficacy in inhibiting apomorphine-induced behavioral responses, indicating their potential use in exploring dopamine D-2 mediated responses and antipsychotic drug development. The study by Högberg et al. (1990) on "Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds" is an example of this line of research, highlighting the structural sensitivity of benzamides to modifications and their potential for reduced extrapyramidal side effects in antipsychotic therapy (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Synthesis and Radiolabeling for Imaging
Another application is in the synthesis and radiolabeling of benzamide derivatives for imaging studies. Compounds with structural similarities have been synthesized and radiolabeled for use in positron emission tomography (PET) and other imaging techniques to study receptor binding and distribution in vivo. For instance, Bobeldijk et al. (1990) reported on "A simple and high‐yield synthesis of (S)‐BZM, (R)‐BZM AND (S)‐IBZM for the preparation of (S)‐123I‐IBZM," demonstrating methods for efficient synthesis and potential applications in neuroimaging (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).
Endocrinological Effects
Substituted benzamides, including those with methoxy groups, have been studied for their endocrinological effects. Such compounds have been shown to exert significant effects on endocrine function, indicating potential applications in the study and treatment of endocrine disorders. The work by Justin‐Besançon et al. (1978) on the endocrinological effects of substituted orthoveratramides, for example, highlights this area of research (Justin‐Besançon, Laville, Thominet, Franceschini, Margarit, & Perrot, 1978).
Chemical Synthesis and Structural Studies
The chemical synthesis and structural elucidation of benzamide derivatives, including those with dimethoxy and methoxyphenyl groups, form a significant area of research. Studies such as those by Kranjc et al. (2011) on the synthesis and structural analysis of related compounds contribute to the understanding of their chemical properties and potential applications in various fields of chemistry and biochemistry (Kranjc, Kočevar, & Perdih, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-10-5-4-9-16(17)23(14-22-13-7-12-19(22)24)21(25)15-8-6-11-18(27-2)20(15)28-3/h4-6,8-11H,7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDOSQULLFLHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)
![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2819008.png)

![3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one](/img/structure/B2819013.png)



![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)



